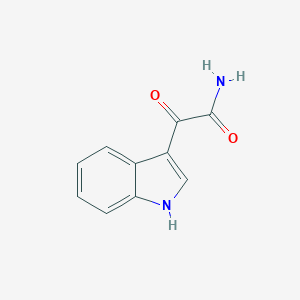
吲哚-3-乙酰胺
描述
Indole-3-glyoxylamide is a natural product found in Rhopaloeides odorabile with data available.
科学研究应用
药物化学:优先骨架
吲哚-3-乙酰胺在药物化学中是一个优先骨架。这个术语指的是能够与多种类型生物靶标结合的分子框架。 吲哚核与乙酰胺官能团结合,为结构修饰提供了一个通用模板,旨在与特定分子靶标相互作用,以产生所需的治疗效果 .
药物设计与发现
该化合物已被用于药物设计与发现。研究人员利用吲哚乙酰胺部分来创造潜在的有用药物,特别是那些在体内模型中表现出活性或进入临床试验的药物。 这包括与特定靶标相互作用的化合物的合理设计,参考了过去二十年的数据 .
微管聚合抑制
吲哚-3-乙酰胺衍生物已被报道为微管聚合抑制剂。这些化合物与秋水仙碱结合位点的微管相互作用,破坏细胞微管网络,并对多种癌细胞系产生细胞毒作用。 一些衍生物在头颈癌小鼠异种移植模型中显示出显着的肿瘤生长抑制,支持它们作为新型治疗剂的潜力 .
癌症化疗
该化合物的衍生物已被探索用于癌症化疗。 已经合成了一系列吲哚-3-乙酰胺,并使用MTT测定等方法评估了它们对包括前列腺癌、肺癌和结肠癌在内的各种癌细胞系的体外细胞毒活性 .
药理活性
基于吲哚-3-乙酰胺的化合物已显示出多种药理活性。 修饰乙酰胺部分的能力导致了具有多种治疗效果的化合物的产生,这些化合物可以被定制以与不同的蛋白质、受体和酶相互作用 .
抗癌活性
该骨架对于合成具有抗癌活性的化合物至关重要。 已经合成了吲哚-3-乙酰胺的特定衍生物,并测试了它们抑制癌细胞生长的能力,证明了该化合物在开发新的癌症治疗方法方面的潜力 .
作用机制
Target of Action
Indole-3-glyoxylamide primarily targets tubulin , a globular protein that is the main component of microtubules in cells . Tubulin heterodimers, composed of α- and β-tubulin, are the building blocks of cellular microtubules . These microtubules play a crucial role in maintaining cell structure, enabling cell motility, and most importantly, in cell division .
Mode of Action
Indole-3-glyoxylamide interacts with tubulin at the colchicine binding site . This interaction disrupts the normal dynamics of microtubules, leading to either stabilization or destabilization of the microtubules . Regardless of the exact binding site, the disruption of normal function results in apoptosis, or programmed cell death .
Biochemical Pathways
The primary biochemical pathway affected by Indole-3-glyoxylamide is the tubulin polymerization pathway . By inhibiting tubulin polymerization, the compound disrupts the cellular microtubule network . This disruption affects various cellular processes, including cell division, which ultimately leads to apoptosis .
Pharmacokinetics
It’s worth noting that the compound has been described asorally bioavailable , suggesting that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body.
Result of Action
The molecular and cellular effects of Indole-3-glyoxylamide’s action primarily involve the disruption of the cellular microtubule network and the induction of cytotoxic effects against multiple cancer cell lines . In a mouse xenograft model of head and neck cancer, compounds from the Indole-3-glyoxylamide series demonstrated significant tumor growth inhibition .
安全和危害
生化分析
Biochemical Properties
Indole-3-glyoxylamide plays a crucial role in biochemical reactions by interacting with tubulin, a protein that is essential for the formation of microtubules. Microtubules are structural components of the cell that are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Indole-3-glyoxylamide binds to the colchicine binding site on tubulin, disrupting the polymerization of microtubules and leading to the destabilization of the cellular microtubule network . This interaction results in the inhibition of cell division and induces apoptosis in cancer cells.
Cellular Effects
Indole-3-glyoxylamide has been shown to exert significant effects on various types of cells, particularly cancer cells. By disrupting the microtubule network, indole-3-glyoxylamide interferes with cell division, leading to cell cycle arrest and apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the disruption of microtubules can lead to the activation of stress response pathways and changes in the expression of genes involved in cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of action of indole-3-glyoxylamide involves its binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. The disruption of microtubules interferes with various cellular processes, including cell division, intracellular transport, and signal transduction. Additionally, indole-3-glyoxylamide can induce changes in gene expression by activating stress response pathways and promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indole-3-glyoxylamide have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, indole-3-glyoxylamide can degrade, leading to a decrease in its effectiveness. Long-term studies have shown that continuous exposure to indole-3-glyoxylamide can result in sustained inhibition of cell division and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of indole-3-glyoxylamide vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, indole-3-glyoxylamide can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
Indole-3-glyoxylamide is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different levels of activity and toxicity compared to the parent compound. The metabolic pathways of indole-3-glyoxylamide can also affect its overall effectiveness and safety as a therapeutic agent .
Transport and Distribution
Indole-3-glyoxylamide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can accumulate in specific tissues, such as tumors, where it exerts its therapeutic effects. The distribution of indole-3-glyoxylamide can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of indole-3-glyoxylamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and disrupts the microtubule network. Post-translational modifications and targeting signals can direct indole-3-glyoxylamide to specific cellular compartments, enhancing its effectiveness in inhibiting cell division and inducing apoptosis .
属性
IUPAC Name |
2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMLDBKLOPNOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204057 | |
| Record name | Indole-3-glyoxylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5548-10-7 | |
| Record name | 3-Indoleglyoxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-glyoxylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-glyoxylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-INDOLEGLYOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXX3TD5OZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


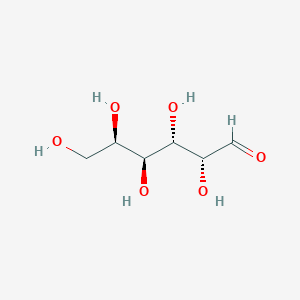
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)
![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)

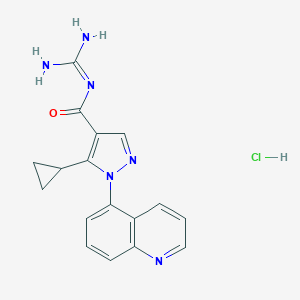
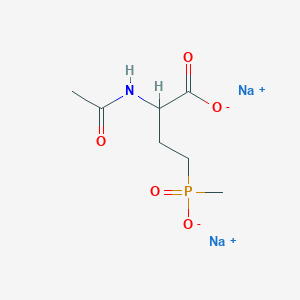
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)
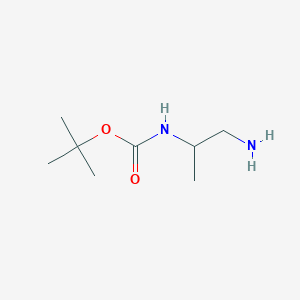

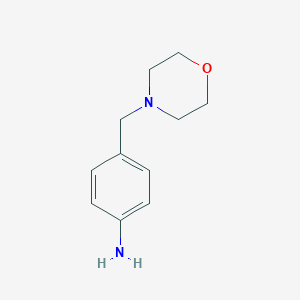
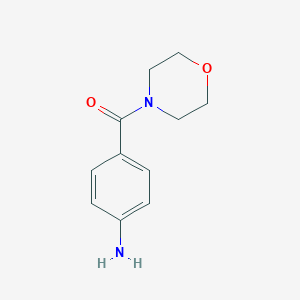
![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)
